molecular formula C9H8BrNO B7905082 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one

7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B7905082
M. Wt: 226.07 g/mol
InChI Key: VVLQFCCRKKZWQR-UHFFFAOYSA-N
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Description

7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the indole ring. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For instance, the reaction of this compound with methanesulfonic acid under reflux conditions in methanol yields the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Chemistry: In chemistry, 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology: The compound has shown potential in biological research due to its structural similarity to natural indole derivatives. It is studied for its interactions with biological targets and its potential as a lead compound in drug discovery .

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for therapeutic development .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine atom and methyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Uniqueness: 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. The methyl group at the 3rd position also influences its chemical properties and interactions with biological targets .

Properties

IUPAC Name

7-bromo-3-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLQFCCRKKZWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=CC=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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